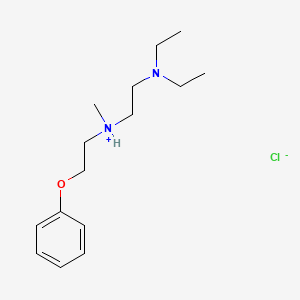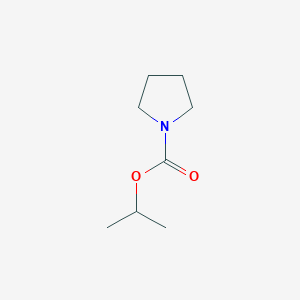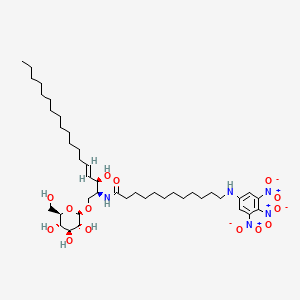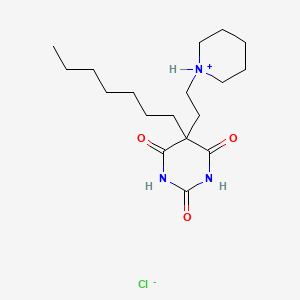![molecular formula C14H15FN2OS B13750316 3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine CAS No. 5273-54-1](/img/structure/B13750316.png)
3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine is a chemical compound that belongs to the class of pyridazines It is characterized by the presence of a fluorobenzyl group, a sulfanyl group, and a propoxy group attached to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine typically involves the reaction of 4-fluorobenzyl chloride with 6-propoxypyridazine-3-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorobenzyl group or to modify the pyridazine ring.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halogenating agents are employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-fluorinated or modified pyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4-Fluorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazine
- 6-[(3-Fluorobenzyl)sulfanyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
- 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine
Uniqueness
3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and reactivity, while the propoxy group increases its solubility and bioavailability. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
5273-54-1 |
|---|---|
Formule moléculaire |
C14H15FN2OS |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
3-[(4-fluorophenyl)methylsulfanyl]-6-propoxypyridazine |
InChI |
InChI=1S/C14H15FN2OS/c1-2-9-18-13-7-8-14(17-16-13)19-10-11-3-5-12(15)6-4-11/h3-8H,2,9-10H2,1H3 |
Clé InChI |
CEAVGAUNHNZUBO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NN=C(C=C1)SCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)
